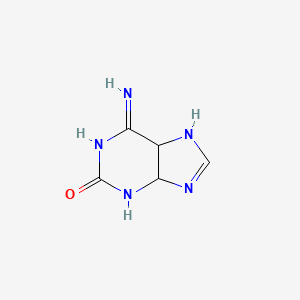
3,4-Dihydroquinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroquinoxalin-2-amine is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring. The presence of an amine group at the second position of the pyrazine ring makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydroquinoxalin-2-amine can be synthesized through various methods. One common approach involves a three-component condensation reaction of o-phenylenediamines, carbonyl compounds, and isocyanides in ethanol at room temperature. This reaction is catalyzed by zirconium tetrachloride, resulting in good to excellent yields . Another method involves the use of visible-light-mediated free radical reactions to construct the quinoxaline derivatives via the formation of C–S and C–N bonds under metal-free conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs environmentally benign catalysts and conditions to ensure high yields and ease of handling. For instance, the use of supported gold nanoparticles has been reported for the selective reduction of multifunctional nitro precursors into amines, followed by intramolecular C-N transamidation .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroquinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalin-2-ones.
Reduction: It can be reduced to form dihydroquinoxalin derivatives.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ceric ammonium nitrate and other metal-based catalysts.
Reduction: Supported gold nanoparticles and other metal-free catalysts are used for reduction reactions.
Substitution: Various electrophiles can be used for substitution reactions, often under mild conditions.
Major Products Formed
Oxidation: Quinoxalin-2-ones.
Reduction: Dihydroquinoxalin derivatives.
Substitution: A wide range of substituted quinoxaline derivatives.
Scientific Research Applications
3,4-Dihydroquinoxalin-2-amine has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential antiviral and anti-inflammatory activities.
Industry: The compound is utilized in the production of various fine chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dihydroquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cholesteryl ester transfer proteins, which play a role in lipid metabolism . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share a similar core structure but differ in the presence of a carbonyl group at the second position.
Quinoxaline Derivatives: Various quinoxaline derivatives exhibit similar biological activities but differ in their substitution patterns and functional groups.
Uniqueness
3,4-Dihydroquinoxalin-2-amine is unique due to its specific substitution pattern and the presence of an amine group at the second position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
3,4-dihydroquinoxalin-2-amine |
InChI |
InChI=1S/C8H9N3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-4,10H,5H2,(H2,9,11) |
InChI Key |
UKAOAYVRZKIGLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=CC=C2N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclobuta[g]quinoxaline](/img/structure/B11920924.png)


![4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11920946.png)
![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride](/img/structure/B11920962.png)

![1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B11920974.png)

![3-Aminopyrazolo[1,5-a]pyridin-7-ol](/img/structure/B11920985.png)
![[4-(Prop-1-en-2-yl)phenyl]boronic acid](/img/structure/B11920990.png)
![7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11920993.png)


